molecular formula C22H22FN3O3S2 B2991642 (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone CAS No. 1009773-57-2

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2991642
CAS No.: 1009773-57-2
M. Wt: 459.55
InChI Key: ZDOOVJFBLSEOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a pyrazole core substituted with 3,5-dimethyl and phenylthio groups, coupled with a pyrrolidin-2-yl moiety functionalized by a 4-fluorophenyl sulfonyl group. The pyrazole and sulfonyl groups are known to enhance binding affinity and metabolic stability in drug-like molecules .

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c1-15-21(30-18-7-4-3-5-8-18)16(2)26(24-15)22(27)20-9-6-14-25(20)31(28,29)19-12-10-17(23)11-13-19/h3-5,7-8,10-13,20H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOOVJFBLSEOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone represents a novel derivative within the pyrazole class, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 346.45 g/mol . The structure features a pyrazole ring substituted with a phenylthio group and a pyrrolidine moiety linked to a sulfonyl group.

PropertyValue
Molecular FormulaC19H22N2O2SC_{19}H_{22}N_2O_2S
Molecular Weight346.45 g/mol
CAS Number2034505-80-9

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory , antimicrobial , anticancer , and antioxidant properties. The specific compound under discussion has shown promising results in various assays.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit key inflammatory mediators such as TNF-α and IL-6. For instance, derivatives similar to the compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting significant anti-inflammatory potential .

2. Antimicrobial Activity

A study evaluating various pyrazole compounds against bacterial strains such as E. coli and S. aureus found that modifications in the structure significantly influenced their antimicrobial efficacy. The presence of specific functional groups enhanced activity, indicating that the compound may also possess similar properties .

3. Anticancer Activity

Preliminary studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells . This suggests potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Modulation : It could modulate signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Potential interference with DNA replication processes has been suggested based on structural similarities to other known active compounds.

Case Studies

Several studies highlight the biological activities associated with pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties, revealing that modifications at the phenyl position significantly enhanced activity .
  • Antimicrobial Testing : Research conducted on 1-acetyl-pyrazole derivatives indicated strong activity against multiple bacterial strains, emphasizing the importance of structural variation in enhancing efficacy .
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, their activities, and key differences:

Compound Structural Features Reported Activity Key Differences vs. Query Compound Source
Piroxicam analogs (e.g., 13d, 13l, 13m) Pyrazole or isosteric cores with sulfonamide/sulfonyl groups Anti-HIV activity (EC₅₀: 20–25 µM, SI > 26) Lacks the pyrrolidinyl methanone moiety; focuses on HIV integrase inhibition
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole linked to pyrimidine via methanone bridge Anticancer and kinase inhibition (specific data not provided in evidence) Replaces sulfonyl-pyrrolidine with pyrimidine-aminophenyl group; broader kinase targeting
Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl- Pyrrolidinyl methanone with triazole and difluorophenyl groups No explicit activity data; likely designed for CNS or protease inhibition Substitutes pyrazole with triazole; retains fluorophenyl but lacks phenylthio substitution
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Pyrazole sulfonamide with difluoromethyl and nitro groups Unspecified enzymatic inhibition (common in sulfonamide-based drugs) Differs in sulfonamide linkage and nitro group; lacks methanone-pyrrolidine scaffold

Key Findings from Comparisons:

Anti-HIV Potential: The query compound shares a pyrazole-sulfonyl motif with piroxicam analogs (e.g., 13d, 13l, 13m), which inhibit HIV integrase (IN) with moderate EC₅₀ values (20–25 µM) . The addition of a 4-fluorophenyl sulfonyl-pyrrolidine group in the query compound may enhance blood-brain barrier penetration or protease resistance compared to these analogs.

Structural Versatility: Unlike the pyrimidine-linked methanone in , the query compound’s pyrrolidinyl-sulfonyl group may favor selective binding to hydrophobic enzyme pockets. The phenylthio substitution on pyrazole could further modulate electron density, affecting redox stability.

Sulfonyl Group Impact: The 4-fluorophenyl sulfonyl moiety is a hallmark of kinase inhibitors (e.g., dasatinib analogs) and antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving reflux conditions, as demonstrated in pyrazole-sulfonylation reactions. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol achieves purification . Optimization may involve adjusting reaction times (e.g., shorter reflux periods for thermally sensitive intermediates) or solvent systems (e.g., ethanol-DMF mixtures for improved solubility) . Monitoring via TLC or HPLC during intermediate steps ensures reaction progression.

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, pyrazole C-N stretches) .
  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl methylene signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₃FN₄O₃S₂).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in intermediates .

Q. What strategies are recommended for assessing purity, and how can impurities be mitigated?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) to quantify purity (>95% target). Recrystallization (methanol or ethanol-DMF mixtures) removes polar byproducts . For non-polar impurities, column chromatography (silica gel, hexane/ethyl acetate) is effective.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs (e.g., varying antimicrobial potency)?

  • Methodological Answer : Systematic SAR studies are critical. For example, in pyrazole-sulfonamide analogs, substituent effects on Gram-negative vs. Gram-positive activity can be analyzed via:

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding affinities to bacterial targets (e.g., DNA gyrase) .
  • Physicochemical Profiling : Measure logP (octanol-water partitioning) to correlate hydrophobicity with membrane penetration .
  • In Vitro Assays : Standardize MIC/MBC testing against reference strains (e.g., E. coli ATCC 25922) with ciprofloxacin as a control .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic Studies : Hydrolysis/photolysis kinetics (pH 4–9, UV light exposure) to assess degradation pathways .
  • Biotic Studies : Microbial degradation assays (soil/water microcosms) with LC-MS/MS quantification of metabolites.
  • Ecotoxicology : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition (72-hr IC₅₀) tests .

Q. How can researchers address low solubility or stability during pharmacological testing?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., DMSO-PBS mixtures ≤1% v/v) or cyclodextrin encapsulation .
  • Stability Studies : Conduct forced degradation (heat, light, pH extremes) with HPLC monitoring to identify degradation products .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in anticancer or anthelmintic assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare compound efficacy across cell lines (e.g., Dalton’s lymphoma vs. Ehrlich ascites) using Tukey’s HSD .
  • Meta-Analysis : Pool data from independent replicates to identify outliers or assay-specific artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.